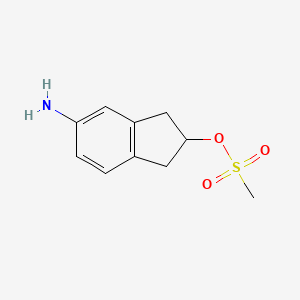
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate is a chemical compound with the molecular formula C10H13NO3S It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the amino and methanesulfonate groups.
Amination: Indene is first subjected to an amination reaction to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Methanesulfonation: The resulting amino-indene compound is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Diethyl-2,3-dihydro-1H-inden-2-yl methanesulfonate
- 5-Amino-2,3-dihydro-1H-inden-2-yl chloride
- 5-Amino-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate is unique due to the presence of both an amino group and a methanesulfonate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1701450-93-2 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
(5-amino-2,3-dihydro-1H-inden-2-yl) methanesulfonate |
InChI |
InChI=1S/C10H13NO3S/c1-15(12,13)14-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3 |
Clé InChI |
LODRPFNREHPJHT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


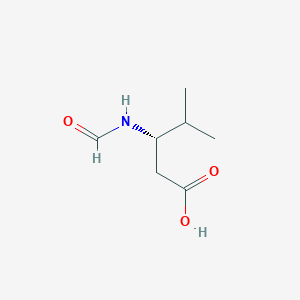
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

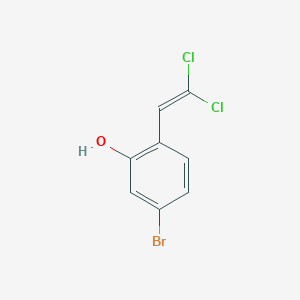
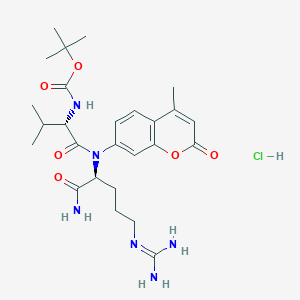
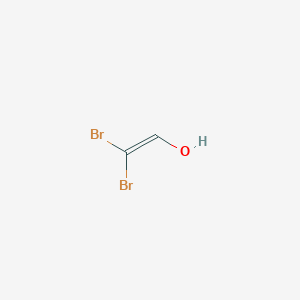
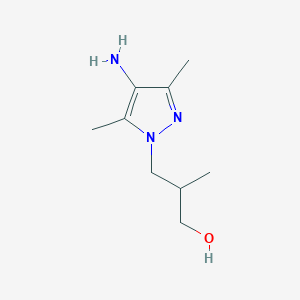
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
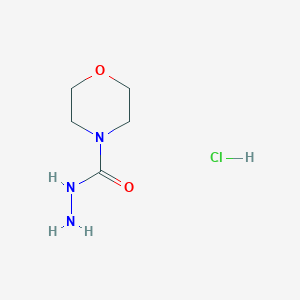
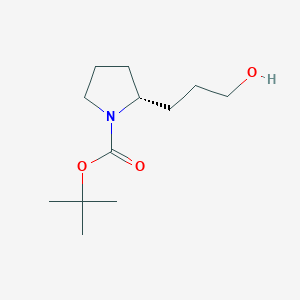
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)

![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
